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molecular formula C12H12N2O3 B8390445 methyl 1-acetyl-6-methyl-1H-indazole-5-carboxylate

methyl 1-acetyl-6-methyl-1H-indazole-5-carboxylate

Cat. No. B8390445
M. Wt: 232.23 g/mol
InChI Key: CJBJRTDUFGBNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199147B2

Procedure details

Acetic anhydride (0.85 ml, 9.01 mmol), n-butylammonium bromide (0.0502 g, 0.156 mmol) and potassium acetate (0.587 g, 5.98 mmol) were added to a solution of methyl 4-(acetylamino)-2,5-dimethylbenzoate (0.661 g, 2.99 mmol) in ethyl acetate (5 ml), followed by adding thereto a solution of isoamyl nitrite (0.0458 g, 3.91 mmol) in ethyl acetate (2 ml), and the resulting mixture was stirred for 8 hours with heating under reflux. Water was added thereto, followed by extraction with ethyl acetate (three times), and the extract solution was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography (hexane/ethyl acetate=5/1 to 1/1). The solid thus obtained was suspended in hexane and stirred to be washed, and then it was collected by filtration and dried under reduced pressure to obtain methyl 1-acetyl-6-methyl-1H-indazole-5-carboxylate (0.0731 g, 11%).
Quantity
0.85 mL
Type
reactant
Reaction Step One
Name
n-butylammonium bromide
Quantity
0.0502 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.587 g
Type
reactant
Reaction Step One
Name
methyl 4-(acetylamino)-2,5-dimethylbenzoate
Quantity
0.661 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.0458 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[Br-].C([NH3+:13])CCC.C([O-])(=O)C.[K+].[C:19]([NH:22][C:23]1[C:32]([CH3:33])=[CH:31][C:26]([C:27]([O:29][CH3:30])=[O:28])=[C:25]([CH3:34])[CH:24]=1)(=[O:21])[CH3:20].N(OCCC(C)C)=O>C(OCC)(=O)C.CCCCCC.O>[C:19]([N:22]1[C:23]2[C:32](=[CH:31][C:26]([C:27]([O:29][CH3:30])=[O:28])=[C:25]([CH3:34])[CH:24]=2)[CH:33]=[N:13]1)(=[O:21])[CH3:20] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.85 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
n-butylammonium bromide
Quantity
0.0502 g
Type
reactant
Smiles
[Br-].C(CCC)[NH3+]
Name
potassium acetate
Quantity
0.587 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
methyl 4-(acetylamino)-2,5-dimethylbenzoate
Quantity
0.661 g
Type
reactant
Smiles
C(C)(=O)NC1=CC(=C(C(=O)OC)C=C1C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0.0458 g
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (three times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract solution was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a silica gel column chromatography (hexane/ethyl acetate=5/1 to 1/1)
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
WASH
Type
WASH
Details
to be washed
FILTRATION
Type
FILTRATION
Details
it was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1N=CC2=CC(=C(C=C12)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.0731 g
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 201.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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